molecular formula C24H18ClN3O2S2 B2820160 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 687564-16-5

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2820160
CAS No.: 687564-16-5
M. Wt: 480
InChI Key: OESHZUIOPGPZKW-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a naphthylacetamide moiety

Scientific Research Applications

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Preparation Methods

The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the naphthylacetamide moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group often exhibit similar reactivity in substitution reactions.

    Naphthylacetamide derivatives: These compounds share the naphthylacetamide moiety and may have similar applications in medicinal chemistry.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O2S2/c25-16-8-10-17(11-9-16)28-23(30)22-20(12-13-31-22)27-24(28)32-14-21(29)26-19-7-3-5-15-4-1-2-6-18(15)19/h1-11H,12-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESHZUIOPGPZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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